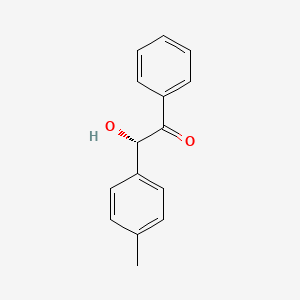
(2S)-2-Hydroxy-2-(4-methylphenyl)-1-phenylethanone
Description
(2S)-2-Hydroxy-2-(4-methylphenyl)-1-phenylethanone is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a 4-methylphenyl group attached to a central carbon atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,15,17H,1H3/t15-/m0/s1 |
InChI Key |
ZCXVYFZJKVHMJO-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2-(4-methylphenyl)-1-phenylethanone typically involves the reaction of benzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The mixture is
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


